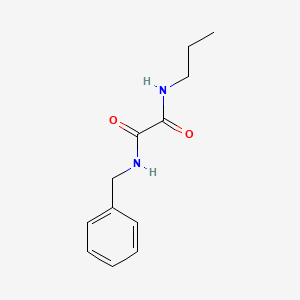

N-benzyl-N'-propylethanediamide

Description

N-Benzyl-N'-propylethanediamide is a diamide derivative featuring a 1,2-ethanediamine backbone substituted with a benzyl group on one nitrogen and a propyl group on the other. This article compares its hypothetical characteristics with three chemically related compounds: N,N'-dibenzylethylenediamine (), N,N'-diacetyl-1,4-phenylenediamine (), and N-benzyl-N',N'-dimethylaminomethylfluorene-9-carboxamide ().

Properties

IUPAC Name |

N'-benzyl-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-8-13-11(15)12(16)14-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNXDUZQAPLBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Benzylamine and Propylamine: One common method involves the reaction of benzylamine with propylamine in the presence of a suitable catalyst.

From Benzyl Chloride and Propylamine: Another method involves the reaction of benzyl chloride with propylamine.

Industrial Production Methods: Industrial production of N-benzyl-N’-propylethanediamide often involves large-scale synthesis using the above methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes may also incorporate purification steps, such as distillation or recrystallization, to obtain high-purity N-benzyl-N’-propylethanediamide .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-N’-propylethanediamide can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert N-benzyl-N’-propylethanediamide to its corresponding amines.

Substitution: The compound can participate in substitution reactions, where one of the substituents (benzyl or propyl group) is replaced by another group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, solvents like ethanol or methanol.

Major Products Formed:

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Corresponding amines.

Substitution: New substituted amidines with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: N-benzyl-N’-propylethanediamide is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in the formation of complex organic molecules .

Biology: In biological research, N-benzyl-N’-propylethanediamide is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a promising candidate for the development of new drugs .

Industry: In the industrial sector, N-benzyl-N’-propylethanediamide is used in the production of polymers and other functional materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-benzyl-N’-propylethanediamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological or therapeutic effects .

Comparison with Similar Compounds

Core Backbone and Substituents

Key Observations :

Physicochemical Properties

Key Observations :

Pharmaceutical and Industrial Uses

- N,N'-Dibenzylethylenediamine () : Used as a counterion in benzathine benzylpenicillin, a long-acting antibiotic . Its dibenzyl structure prolongs drug release via reduced solubility.

- N-Benzyl-fluorene-carboxamide () : Exhibits antimicrobial activity, synthesized via multi-step reactions involving methyl ethyl ketone and potassium hydroxide .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-benzyl-N'-propylethanediamide with high purity?

Methodological Answer: Synthesis typically involves coupling benzylamine and propylamine derivatives with oxalic acid precursors. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via -NMR (e.g., benzyl proton singlet at δ 7.2–7.4 ppm) .

Basic Research: Physicochemical Properties

Q. Q2. How can researchers determine the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility : Perform shake-flask assays in solvents (e.g., DMSO, PBS, ethanol) at 25°C, quantified by UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity for 4 weeks) and monitor via LC-MS for hydrolysis products (e.g., benzylamine or propylamine fragments) .

Advanced Research: Biological Activity

Q. Q3. What experimental models are suitable for evaluating the anti-inflammatory potential of this compound?

Methodological Answer:

- In vitro : Measure cytokine inhibition (TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages using ELISA.

- In vivo : Use murine models (e.g., carrageenan-induced paw edema) with oral administration (10–50 mg/kg).

- Data Example : A structural analog showed IC ≈ 15 µM in TNF-α suppression assays .

Advanced Research: Mechanistic Studies

Q. Q4. How can researchers identify the molecular targets of this compound in signaling pathways?

Methodological Answer:

- Target fishing : Use pull-down assays with biotinylated probes followed by LC-MS/MS proteomics.

- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler™) to identify inhibition hotspots.

- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to NF-κB or COX-2 .

Advanced Research: Data Contradiction Analysis

Q. Q5. How should researchers resolve contradictions in reported IC50_{50}50 values for this compound analogs?

Methodological Answer:

- Assay standardization : Replicate studies under identical conditions (cell line, incubation time, substrate concentration).

- Orthogonal validation : Compare results from fluorescence-based assays (e.g., Calcein AM) with radiometric methods.

- Structural analogs : Cross-reference with compounds like N-benzyl-N'-(2-tert-butyl)oxamide (IC ≈ 15 µM) to contextualize discrepancies .

Advanced Research: Computational Modeling

Q. Q6. What computational strategies optimize the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- QSAR modeling : Use Gaussian or Schrödinger suites to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity.

- ADMET prediction : Employ SwissADME or pkCSM to forecast pharmacokinetic properties (e.g., logP < 3 for improved BBB penetration).

- Case Study : Modifying the propyl chain to cyclopropyl increased metabolic stability in murine models .

Advanced Research: Stability in Formulation

Q. Q7. How can researchers assess the compatibility of this compound with drug delivery systems?

Methodological Answer:

- Liposomal encapsulation : Prepare via thin-film hydration (soy phosphatidylcholine/cholesterol) and quantify loading efficiency via dialysis-UV.

- Accelerated stability testing : Store formulations at 4°C and 25°C for 12 weeks; monitor particle size (DLS) and drug leakage .

Advanced Research: Analytical Challenges

Q. Q8. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- 2D-NMR : Use -HSQC and HMBC to assign quaternary carbons and confirm amide connectivity.

- High-resolution MS : Employ ESI-TOF to distinguish isobaric species (e.g., differentiating propyl vs. isopropyl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.